

McI-1 inhibitor 3 and BcI-2 family protein interactions

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An In-depth Technical Guide to the Interactions of McI-1 Inhibitor 3 with BcI-2 Family Proteins

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein within the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various malignancies and implicated in therapeutic resistance.[1][2] Its inhibition represents a promising strategy for cancer therapy. This technical guide provides a comprehensive overview of a potent and specific Mcl-1 inhibitor, referred to herein as **Mcl-1 inhibitor 3** (also reported as compound 1), detailing its interaction with Bcl-2 family proteins. We present quantitative binding and cellular activity data, elucidate its mechanism of action through signaling pathway diagrams, and provide detailed protocols for key experimental assays used in its characterization.

Introduction to the Bcl-2 Family and the Role of Mcl-1

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family is comprised of three functional subgroups:

• Anti-apoptotic proteins: (e.g., Mcl-1, Bcl-2, Bcl-xL, Bcl-W, Bfl1/A1) which prevent apoptosis by sequestering pro-apoptotic members.[2][3]



- Pro-apoptotic effector proteins: (e.g., BAK, BAX) which, upon activation, oligomerize at the outer mitochondrial membrane, leading to its permeabilization and the release of proapoptotic factors like cytochrome c.[1][2]
- Pro-apoptotic BH3-only proteins: (e.g., BIM, PUMA, NOXA, BAD) which act as sensors of cellular stress and initiators of apoptosis.[4] They function by either directly activating effector proteins or by neutralizing the anti-apoptotic proteins.[4][5]

Mcl-1 is a critical pro-survival protein that primarily functions by binding to and neutralizing the pro-apoptotic proteins BAK, BIM, PUMA, and NOXA, thereby preventing the activation of the apoptotic cascade.[3][4][6] Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, including other BH3 mimetics like ABT-737 which do not target Mcl-1. [7][8] This makes the development of specific Mcl-1 inhibitors a high-priority objective in oncology drug discovery.

McI-1 Inhibitor 3: Quantitative Interaction Data

McI-1 inhibitor 3 is a potent, macrocyclic small molecule designed for high-affinity, selective inhibition of McI-1.[9] Its interactions have been quantified using various biochemical and cellular assays.

Biochemical Binding Affinity and Selectivity

The binding affinity of **McI-1** inhibitor **3** to McI-1 is in the sub-nanomolar range, demonstrating its high potency. Its selectivity against other key anti-apoptotic BcI-2 family members is crucial for minimizing off-target effects.

| Compound | Target Protein | Assay Type | K_i (nM) | Reference |
|--------------------------------|----------------|--------------|----------|-----------|
| Mcl-1 inhibitor 3 (compound 1) | Mcl-1 | HTRF/TR-FRET | 0.061 | [9] |

Data for direct analogues or related compounds from the same chemical series provide context for selectivity.



| Compound | Target Protein | Assay Type | K_i (μΜ) | Reference |
|---------------------------------|----------------|------------|----------|-----------|
| Compound 26 (related inhibitor) | Bcl-2 | FPA | 1.8 | [1] |
| Compound 26 (related inhibitor) | Bcl-xL | FPA | 36 | [1] |

Cellular Potency and In Vivo Efficacy

The potent biochemical activity of **McI-1 inhibitor 3** translates to effective inhibition of cell viability in McI-1-dependent cancer cell lines and significant tumor growth inhibition in xenograft models.

| Compound | Cell Line | Assay Type | IC_50 / GI_50 (nM) | Reference |
|---|-----------------------------------|-------------------|-----------------------|-----------|
| Mcl-1 inhibitor 3 (compound 1) | OPM-2 (Multiple Myeloma) | Cell Viability | 19 | [9] |
| Related Macrocyclic Inhibitor (compound 25) | NCI-H929 (Multiple Myeloma) | Growth Inhibition | 39 | [10] |
| Related Macrocyclic Inhibitor (compound 25) | A427 (Lung Cancer) | Growth Inhibition | 105 | [10] |

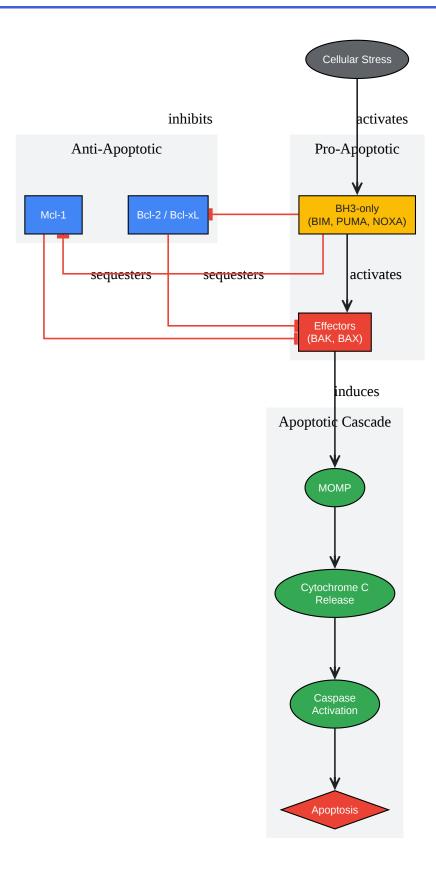


| Compound | Model | Dosing | Effect | Reference |
|-------------------|--------------------|-----------------------------|--|-----------|
| Mcl-1 inhibitor 3 | OPM-2 Xenograft | 30 mg/kg (oral) | ~40% loss of luminescence (target engagement) | [9] |
| Mcl-1 inhibitor 3 | OPM-2 Xenograft | 30 mg/kg (oral) | 8-fold Bak activation | [9] |
| Mcl-1 inhibitor 3 | OPM-2 Xenograft | 60 mg/kg (oral) | 14-fold Bak activation | [9] |
| Mcl-1 inhibitor 3 | OPM-2 Xenograft | 30 mg/kg (oral, 30 days) | 44% Tumor Growth Inhibition (TGI) | [9] |
| Mcl-1 inhibitor 3 | OPM-2 Xenograft | 60 mg/kg (oral, 30 days) | 34% Tumor Regression | [9] |

Signaling Pathways and Mechanism of Action The Intrinsic Apoptosis Pathway and McI-1 Regulation

The intrinsic apoptosis pathway is tightly controlled by the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial membrane. Mcl-1 sequesters pro-apoptotic proteins like BIM and BAK, preventing mitochondrial outer membrane permeabilization (MOMP).





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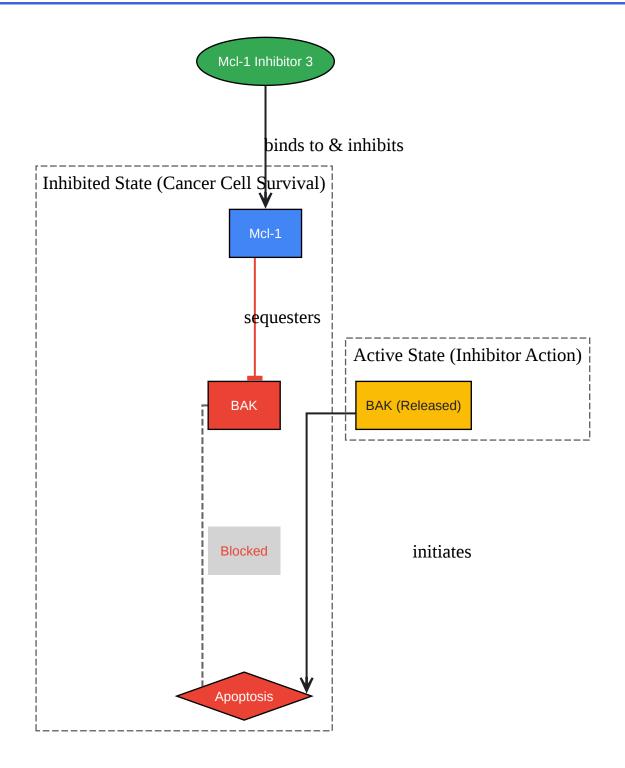
Bcl-2 family protein interactions in the intrinsic apoptosis pathway.



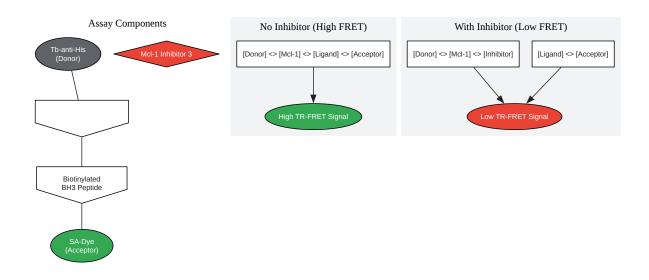
Mechanism of Action of Mcl-1 Inhibitor 3

McI-1 inhibitor 3 functions as a BH3 mimetic. It competitively binds to the BH3-binding groove on the McI-1 protein with high affinity.[8] This action displaces pro-apoptotic proteins, such as BAK and BIM, that are sequestered by McI-1.[3][9] The released BAK and BAX are then free to oligomerize, induce MOMP, and trigger the caspase cascade, leading to apoptosis.[6][8]









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